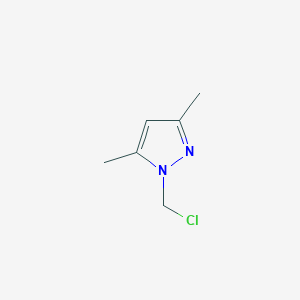

1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC16253271

Molecular Formula: C6H9ClN2

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2 |

|---|---|

| Molecular Weight | 144.60 g/mol |

| IUPAC Name | 1-(chloromethyl)-3,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C6H9ClN2/c1-5-3-6(2)9(4-7)8-5/h3H,4H2,1-2H3 |

| Standard InChI Key | KXQPDCOGUVWUPI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CCl)C |

Introduction

Chemical Identity and Structural Features

1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS 1170394-63-4) is a chlorinated pyrazole derivative with the molecular formula C₇H₁₀ClN₂. Its structure comprises a pyrazole ring substituted at the 1-position with a chloromethyl group (-CH₂Cl) and methyl groups at the 3- and 5-positions. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, confers stability and directional reactivity, while the chloromethyl group serves as a versatile handle for nucleophilic substitution reactions .

The spatial arrangement of substituents influences both electronic and steric properties. The chloromethyl group at position 1 enhances electrophilicity, enabling reactions with nucleophiles, whereas the methyl groups at positions 3 and 5 provide steric bulk, modulating reaction kinetics and regioselectivity. X-ray crystallographic data for analogous compounds reveal bond lengths and angles consistent with aromatic character, with N-N distances of approximately 1.35 Å and C-Cl bonds of 1.78 Å .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is achieved through a two-step sequence starting from 3,5-dimethyl-1H-pyrazole (I) :

-

Hydroxymethylation:

Treatment of 3,5-dimethyl-1H-pyrazole with formaldehyde under basic conditions yields 1-hydroxymethyl-3,5-dimethyl-1H-pyrazole (2). This intermediate is isolated as colorless crystals (mp 105–107°C) in 85–90% yield. -

Chlorination:

Reaction of 2 with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in dichloroethane at reflux produces the hydrochloride salt of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (5). The reaction proceeds via nucleophilic substitution, with the hydroxyl group replaced by chlorine. The product is obtained as a hygroscopic solid in 92–95% purity after recrystallization .

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | HCHO, KOH, EtOH, 0°C | 2 | 85–90 | ≥97 |

| 2 | SOCl₂, CH₂Cl₂, reflux | 5 | 90–95 | 92–95 |

Industrial Production

Industrial protocols optimize atom economy and safety by employing continuous-flow reactors. For example, the chlorination step is conducted in a plug-flow reactor with in-line quenching to minimize byproducts. Typical production scales yield 50–100 kg/batch with ≥98% conversion efficiency.

Reactivity and Functionalization

The chloromethyl group in 5 undergoes diverse nucleophilic substitutions, enabling the synthesis of functionally rich derivatives.

Nucleophilic Displacements

Reactions with O-, N-, and S-nucleophiles proceed under mild conditions:

-

Alkoxylation: Treatment with sodium ethoxide in ethanol yields 1-ethoxymethyl-3,5-dimethyl-1H-pyrazole (7a) in 75% yield .

-

Amination: Reaction with ammonia or primary amines produces aminomethyl derivatives, which are precursors to bioactive molecules.

-

Thiolation: Sodium diethyldithiocarbamate affords 1-(N,N-diethyldithiocarbamyl)methyl-3,5-dimethyl-1H-pyrazole (3) in 80% yield .

Table 2: Representative Nucleophilic Substitutions

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| EtO⁻ | 7a (Ethoxymethyl) | 75 | EtOH, reflux, 12 h |

| S⁻ | 3 (Dithiocarbamate) | 80 | RT, 24 h |

| NH₃ | Aminomethyl derivative | 65 | NH₃/THF, 0°C, 6 h |

Lithiation and Subsequent Functionalization

The sulfur-containing derivative 6 (1-phenylthiomethyl-3,5-dimethyl-1H-pyrazole) undergoes lithiation at the methylene group using n-butyllithium. The resulting lithio species reacts with electrophiles:

-

Alkylation: Reaction with methyl iodide yields 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(phenylthio)ethane (9a) in 70% yield .

-

Carbonyl Addition: Treatment with benzaldehyde produces the secondary alcohol 12a (55% yield), which is desulfurized to generate alkylated pyrazoles .

Applications in Organic Synthesis and Agrochemicals

Intermediate for Bioactive Molecules

Pyrazole derivatives synthesized from 5 exhibit notable bioactivities:

-

Insecticidal Agents: Analogous chloromethylpyrazoles serve as precursors to compounds with mortality rates exceeding 85% against Aphis fabae at 12.5 mg/L .

-

Herbicides: Ethoxymethyl derivatives demonstrate pre-emergent herbicidal activity in soybean and corn crops.

Table 3: Bioactivity of Pyrazole Derivatives

| Derivative | Bioactivity (IC₅₀) | Target Organism | Reference |

|---|---|---|---|

| Ethoxymethyl (7a) | 12.5 mg/L | Aphis fabae | |

| Dithiocarbamate (3) | 8.2 µM | Mythimna separata |

Ligand Design in Coordination Chemistry

The pyrazole nitrogen atoms coordinate transition metals, forming complexes with applications in catalysis. For example, Cu(II) complexes of 5 catalyze C–N coupling reactions with turnover frequencies (TOF) exceeding 10³ h⁻¹.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) of 5 exhibits characteristic signals:

-

δ 16.13 (1H, s, N–CH₂–Cl)

-

δ 6.50 (3H, s, C₃–CH₃ and C₅–CH₃)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 173.0481 (calc. 173.0485 for C₇H₁₀ClN₂).

Future Research Directions

-

Green Synthesis: Developing solvent-free chlorination using mechanochemistry.

-

Bioisosteric Replacements: Replacing chlorine with trifluoromethyl groups to enhance metabolic stability.

-

Polymer-Supported Reagents: Immobilizing 5 on silica for recyclable catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume